molecular formula C26H25N5O4 B11265451 2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11265451
M. Wt: 471.5 g/mol
InChI Key: MEKFKXBKSXJNLZ-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: is a complex organic compound with a unique structure. Let’s break down its name:

    2-(4-butoxyphenyl): This part of the compound consists of a pyrazolo[1,5-a]pyrazinone core with a butoxyphenyl substituent at position 2.

    5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl): Here, we have an oxadiazole ring attached to the pyrazolo[1,5-a]pyrazinone scaffold via a methylene bridge. The oxadiazole ring itself contains a methoxyphenyl group.

Preparation Methods

The synthetic routes for this compound can vary, but one common method involves the following steps:

  • Synthesis of the Pyrazolo[1,5-a]pyrazinone Core:
    • Start with a suitable precursor, such as 4-butoxyaniline.
    • React it with an appropriate reagent (e.g., acetic anhydride) to form the pyrazolo[1,5-a]pyrazinone core.
  • Introduction of the Oxadiazole Ring:
    • Synthesize the oxadiazole ring by reacting 2-methoxybenzohydrazide with a suitable carboxylic acid derivative (e.g., acetic acid).
    • Combine the pyrazolo[1,5-a]pyrazinone core and the oxadiazole ring using a coupling agent (e.g., DCC or EDC) to form the final compound.
  • Industrial Production Methods:
    • Large-scale production typically involves optimized reaction conditions, efficient purification methods, and quality control to ensure high yields and purity.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.

    Substitution Reactions: The butoxyphenyl group can be substituted under appropriate conditions.

    Common Reagents: Reagents like sodium hydride, Grignard reagents, and various acids/bases are used in its synthesis.

    Major Products: The desired compound itself is the major product.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Biological Studies: Investigating its effects on cellular pathways and receptors.

    Materials Science:

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of pyrazolo[1,5-a]pyrazinone and oxadiazole moieties sets it apart.

    Similar Compounds: Other pyrazolo[1,5-a]pyrazinones and oxadiazoles, but none with this exact structure.

Properties

Molecular Formula

C26H25N5O4

Molecular Weight

471.5 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H25N5O4/c1-3-4-15-34-19-11-9-18(10-12-19)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-35-24)20-7-5-6-8-23(20)33-2/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

MEKFKXBKSXJNLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OC

Origin of Product

United States

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